![molecular formula C15H23N B2856822 2-(4-Tert-butylphenyl)piperidine CAS No. 383128-07-2](/img/structure/B2856822.png)
2-(4-Tert-butylphenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Tert-butylphenyl)piperidine is a chemical compound that belongs to the class of piperidines. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. The tert-butyl group attached to the phenyl ring in this compound provides steric hindrance, which can influence its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)piperidine can be achieved through several methods. One common approach involves the reaction of 4-tert-butylbenzyl chloride with piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens, alkyl halides, and other electrophiles in the presence of a base.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives such as amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
2-(4-Tert-butylphenyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive piperidine derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Tert-butylphenyl)piperidine involves its interaction with specific molecular targets. The steric hindrance provided by the tert-butyl group can influence its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Terfenadine: An antihistamine drug with a similar piperidine structure.
Fenpropidin: A fungicide with a piperidine moiety.
Piperine: An alkaloid found in black pepper with a piperidine nucleus.
Uniqueness
2-(4-Tert-butylphenyl)piperidine is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its chemical reactivity and biological interactions. This structural feature distinguishes it from other piperidine derivatives and contributes to its specific properties and applications.
Biological Activity
Overview
2-(4-Tert-butylphenyl)piperidine, also known as this compound hydrochloride, is a piperidine derivative notable for its diverse biological activities. With the molecular formula C15H24ClN and a molecular weight of 253.81, this compound has garnered attention in various fields, including medicinal chemistry and pharmacology. Its unique structural features, particularly the tert-butyl group, influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This compound can modulate the activity of these targets by binding to their active sites, leading to alterations in biochemical pathways that result in observable biological effects .
Key Molecular Interactions
- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of monoamine oxidase B (MAO-B), which is relevant in the treatment of neurodegenerative diseases like Parkinson's disease .
- Receptor Antagonism : It may act as an antagonist at histamine receptors, contributing to its therapeutic effects in neurological contexts .
Pharmacological Applications
Research indicates that this compound exhibits several pharmacological activities:
- Neuroprotective Effects : Studies have shown that derivatives of this compound can provide neuroprotection in vitro, particularly against neurotoxic agents .
- Antibacterial Activity : The compound has demonstrated activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM .
Neuroprotective Studies
In a study evaluating the neuroprotective effects of various piperidine derivatives, one specific derivative containing the tert-butyl group exhibited significant protective effects against haloperidol-induced catalepsy in animal models. This suggests potential applications in treating Parkinson's disease-related symptoms .
Antimicrobial Activity
A high-throughput screening identified several piperidine derivatives with promising activities against M. tuberculosis. Among these, compounds featuring the 4-tert-butylphenyl moiety showed enhanced potency compared to their non-substituted counterparts, indicating that the tert-butyl group may enhance biological efficacy .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
Compound Name | Structure Variation | Biological Activity |
---|---|---|
2-(4-Methylphenyl)piperidine | Methyl group instead of tert-butyl | Moderate MAO-B inhibition |
2-(4-Ethylphenyl)piperidine | Ethyl group instead of tert-butyl | Lower antibacterial activity |
2-(4-Isopropylphenyl)piperidine | Isopropyl group instead of tert-butyl | Reduced neuroprotective effects |
The presence of the tert-butyl group significantly enhances both the binding affinity and biological activity compared to other substitutions.
Properties
IUPAC Name |
2-(4-tert-butylphenyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N/c1-15(2,3)13-9-7-12(8-10-13)14-6-4-5-11-16-14/h7-10,14,16H,4-6,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZADSBIWVFXJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CCCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.